molecular formula C8H10Cl3N B6215946 [(2,5-dichlorophenyl)methyl](methyl)amine hydrochloride CAS No. 90389-11-0

[(2,5-dichlorophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6215946
CAS No.: 90389-11-0
M. Wt: 226.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,5-dichlorophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C8H10Cl3N. It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two chlorine atoms at the 2 and 5 positions. This compound is often used in various chemical reactions and has applications in scientific research.

Properties

CAS No.

90389-11-0

Molecular Formula

C8H10Cl3N

Molecular Weight

226.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dichlorophenyl)methylamine hydrochloride typically involves the reaction of 2,5-dichlorobenzyl chloride with methylamine. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The product is then isolated as the hydrochloride salt by adding hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of (2,5-dichlorophenyl)methylamine hydrochloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(2,5-dichlorophenyl)methylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine form.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Primary amine derivatives.

    Substitution: Various substituted phenylmethylamine derivatives.

Scientific Research Applications

(2,5-dichlorophenyl)methylamine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of various derivatives.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of (2,5-dichlorophenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2,4-dichlorophenyl)methylamine hydrochloride
  • (3,5-dichlorophenyl)methylamine hydrochloride
  • (2,6-dichlorophenyl)methylamine hydrochloride

Uniqueness

(2,5-dichlorophenyl)methylamine hydrochloride is unique due to the specific positioning of chlorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.